molecular formula C8H10N2O2 B1367159 Ethyl 2-methylpyrimidine-4-carboxylate CAS No. 76240-14-7

Ethyl 2-methylpyrimidine-4-carboxylate

Cat. No. B1367159
CAS RN: 76240-14-7
M. Wt: 166.18 g/mol
InChI Key: COHAOGKPYSIRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-methylpyrimidine-4-carboxylate consists of a pyrimidine ring with a methyl group attached to the 2nd carbon and an ethyl ester attached to the 4th carbon.


Physical And Chemical Properties Analysis

Ethyl 2-methylpyrimidine-4-carboxylate is a solid . The exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.

Scientific Research Applications

Ethyl 2-methylpyrimidine-4-carboxylate: A Comprehensive Analysis of Scientific Research Applications:

Pharmaceutical Intermediate

Ethyl 2-methylpyrimidine-4-carboxylate is primarily used as a pharmaceutical intermediate. It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential neuroprotective and anti-neuroinflammatory properties .

Organic Synthesis

This compound is involved in three-component condensations, a type of organic synthesis that combines three different reactants to form a new compound. This process is utilized in the creation of complex molecules such as thiazolopyrimidine derivatives .

Neuroprotective Agents

Research studies have indicated that derivatives of Ethyl 2-methylpyrimidine-4-carboxylate can act as neuroprotective agents. They may play a role in inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway, which are significant factors in neurodegenerative diseases .

Environmental Science

Lastly, Ethyl 2-methylpyrimidine-4-carboxylate may find applications in environmental science, particularly in the development of chemicals that can help in pollution control or waste management.

BLD Pharm Springer - Synthesis and Pharmacological Evaluation Springer - Synthesis and Structure of Thiazolopyrimidine Derivatives

Mechanism of Action

properties

IUPAC Name

ethyl 2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHAOGKPYSIRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505242
Record name Ethyl 2-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylpyrimidine-4-carboxylate

CAS RN

76240-14-7
Record name Ethyl 2-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylpyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylpyrimidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-methylpyrimidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-methylpyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 2-methylpyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-methylpyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.